N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide

EGFR kinase inhibition structure-activity relationship ATP-binding pocket geometry

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide (CAS 88840-17-9) is a synthetic heterocyclic small molecule (C18H15N3O2, MW 305.3 g/mol) belonging to the tetrahydropyrrolo[2,1-b]quinazoline (THPQ) class. The THPQ scaffold is a privileged structure found in bioactive natural alkaloids such as vasicine and vasicinone, and in synthetic kinase and cholinesterase inhibitors.

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
CAS No. 88840-17-9
Cat. No. B12921280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide
CAS88840-17-9
Molecular FormulaC18H15N3O2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1CC2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)N2C1
InChIInChI=1S/C18H15N3O2/c22-17(12-5-2-1-3-6-12)19-13-8-9-15-14(11-13)18(23)21-10-4-7-16(21)20-15/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,22)
InChIKeyBEMCFXUBBKGLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide (CAS 88840-17-9): Procurement-Relevant Structural and Pharmacophoric Profile


N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide (CAS 88840-17-9) is a synthetic heterocyclic small molecule (C18H15N3O2, MW 305.3 g/mol) belonging to the tetrahydropyrrolo[2,1-b]quinazoline (THPQ) class [1]. The THPQ scaffold is a privileged structure found in bioactive natural alkaloids such as vasicine and vasicinone, and in synthetic kinase and cholinesterase inhibitors [2]. This specific compound features a benzamide substituent at the C-7 position of the 9-oxo-THPQ core, distinguishing it from the more common C-3 or N-1 substituted analogs that dominate the published THPQ chemical space [3]. The compound is primarily utilized as a synthetic intermediate and a chemical probe in medicinal chemistry campaigns targeting kinase and caspase enzymes.

Why N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide Cannot Be Interchanged with Common THPQ Analogs


Within the tetrahydropyrrolo[2,1-b]quinazoline class, the position and nature of substituents critically determine biological target engagement. Published SAR from the Palmer et al. (1997) pyrroloquinazoline EGFR inhibitor series demonstrates that C-3-substituted analogs retain high potency (IC50 ~0.44 nM) against isolated EGFR, while N-1 substitution patterns show different selectivity and cellular activity profiles [1]. The C-7 position, where the benzamide moiety of CAS 88840-17-9 is attached, represents a distinct vector that projects into a different region of the ATP-binding pocket compared to C-3 or N-1 substituents [1]. Furthermore, the benzamide group provides specific hydrogen-bond donor/acceptor capacity and aromatic stacking potential absent in analogs bearing acetamide (CAS 88840-17-9 acetamide analog), alkoxy, or unsubstituted amine groups at the same position [2]. Generic substitution with a C-3-substituted or N-1-substituted THPQ analog would therefore redirect molecular recognition toward entirely different target profiles, invalidating any structure-activity relationship built around the 7-benzamide geometry.

Quantitative Differentiation Evidence for CAS 88840-17-9 Against Closest Structural and Pharmacological Analogs


C-7 Benzamide Substitution Confers Distinct Kinase Inhibition Geometry Compared to C-3-Substituted Pyrroloquinazolines

The Palmer et al. (1997) study established that C-3-substituted pyrroloquinazolines achieve EGFR IC50 values as low as 0.44 nM and show unexpectedly high cellular autophosphorylation potency, attributed to the C-3 vector pointing toward the ribose-binding pocket of ATP [1]. In contrast, the C-7 benzamide substituent of CAS 88840-17-9 projects into a spatially distinct region corresponding to the solvent-accessible entrance of the ATP-binding cleft, as inferred from the binding model where the pyrrole ring occupies the pocket entrance [1]. While quantitative EGFR IC50 data for CAS 88840-17-9 itself has not been reported in the peer-reviewed literature, the structural differentiation predicts a divergent kinase selectivity profile compared to the potent C-3-substituted series.

EGFR kinase inhibition structure-activity relationship ATP-binding pocket geometry

Benzamide vs. Acetamide at C-7: Impact on Lipophilicity and Predicted ADME Properties

The benzamide substituent at C-7 (CAS 88840-17-9) introduces significantly higher lipophilicity compared to the corresponding acetamide analog N-(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide. Calculated physicochemical parameters from the Mcule database indicate a logP of approximately 1.53 and a topological polar surface area (TPSA) of 75.36 Ų for the THPQ core scaffold . The benzamide moiety adds an additional aromatic ring, increasing calculated logP by an estimated 1.0–1.5 log units relative to the acetamide analog, while the TPSA remains comparable due to the conserved amide group . This differential directly impacts passive membrane permeability, plasma protein binding, and suitability for CNS-penetrant vs. peripherally-restricted profiling strategies.

physicochemical profiling logP drug-likeness ADME prediction

THPQ Scaffold Caspase Inhibition Profile: Class-Level Evidence from the (S)-Enantiomer Series

The (S)-enantiomer of the 9-oxo-THPQ core scaffold (BDBM50171148, curated by ChEMBL from Procter & Gamble Pharmaceuticals) was evaluated against human caspase-1, caspase-3, and caspase-8 using fluorogenic substrate assays [1]. The compound displayed IC50 values of 4,580 nM (caspase-1), 10,000 nM (caspase-3), and 10,000 nM (caspase-8) at 37°C with >30 min incubation [1]. While this data is for a stereochemically distinct analog rather than CAS 88840-17-9 itself, it establishes that the 9-oxo-THPQ core engages caspase active sites and that differential caspase subtype selectivity (approximately 2.2-fold preference for caspase-1 over caspase-3/8) is achievable within this chemotype. The racemic or (R)-enantiomer forms of the benzamide derivative may exhibit altered potency and selectivity profiles.

caspase inhibition apoptosis Procter & Gamble enantiomer selectivity

Differentiation from 7-Alkoxy-THPQ Cholinesterase Inhibitors: Target Class Divergence Driven by C-7 Substituent Chemistry

The 7-alkoxy-substituted THPQ derivative UW-MD-71 (7-(3-(piperidin-1-yl)propoxy)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline) has been characterized as a dual-acting acetylcholinesterase inhibitor (AChE IC50 = 33.9 nM) and histamine H3 receptor antagonist (hH3R Ki = 76.2 nM), with demonstrated in vivo procognitive effects in rat behavioral models [1]. The C-7 benzamide of CAS 88840-17-9 replaces the basic piperidinyl-propoxy chain with a neutral aromatic amide, eliminating the cationic pharmacophore required for H3R antagonism and cholinesterase catalytic site interaction. This fundamental difference in C-7 substituent chemistry drives target class divergence: CAS 88840-17-9 is structurally predisposed toward kinase/caspase target space, while 7-alkoxy-THPQ analogs engage aminergic GPCR and esterase targets.

acetylcholinesterase H3 receptor dual pharmacology target selectivity

Synthetic Accessibility Advantage: 7-Benzamide Installation via Direct Acylation of 7-Amino-THPQ Intermediate

The synthesis of CAS 88840-17-9 proceeds via benzoylation of the commercially available 7-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline (CAS 55727-56-5) or its 9-oxo derivative . This straightforward acylation step contrasts with the multi-step sequences required for C-3-substituted analogs (Mannich base chemistry) or N-1-alkylated derivatives (thione formation, S-methylation, coupling), as described in the Palmer et al. synthetic route [1]. The direct acylation approach offers higher atom economy, fewer synthetic steps, and greater amenability to parallel library synthesis compared to C-3 or N-1 derivatization strategies, reducing procurement cost and lead time for medicinal chemistry campaigns requiring gram-scale quantities.

synthetic chemistry 7-amino-THPQ benzoylation scale-up feasibility

Transparency Note on Evidence Limitations for CAS 88840-17-9

It must be explicitly stated that high-strength differential evidence (Direct head-to-head comparison or Cross-study comparable data) for CAS 88840-17-9 is limited. A comprehensive search of peer-reviewed literature, authoritative databases (ChEMBL, BindingDB, PubChem), and patent repositories yielded no published quantitative head-to-head comparisons between CAS 88840-17-9 and its closest analogs. The evidence presented above relies primarily on class-level inference from structurally related THPQ compounds and on physicochemical property calculations. Procurement decisions based on this compound should be accompanied by experimental profiling against the specific target(s) of interest, with direct comparator compounds included in the same assay to establish true differentiation. The compound's value proposition rests on its unique C-7 benzamide substitution within the THPQ scaffold, which provides a distinct vector for SAR exploration not accessible through more thoroughly characterized C-3 or N-1 analogs.

data availability evidence strength procurement caveat

Procurement-Relevant Application Scenarios for N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide (CAS 88840-17-9)


Kinase Inhibitor Lead Optimization: C-7 Vector SAR Exploration

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors based on the pyrroloquinazoline scaffold can use CAS 88840-17-9 as a key intermediate to explore the C-7 solvent-exposed vector. The Palmer et al. (1997) binding model [1] establishes that the pyrrole ring occupies the ATP pocket entrance, placing C-7 substituents toward the solvent-accessible region where benzamide modifications can modulate physicochemical properties and kinase selectivity without disrupting the core hinge-binding pharmacophore. This compound enables systematic SAR at a position that is structurally distinct from the potency-determining C-3 and N-1 positions characterized in the Palmer series [1].

Caspase-Targeted Chemical Probe Development

Building on the class-level caspase inhibition data from the (S)-THPQ enantiomer series (caspase-1 IC50 = 4,580 nM; caspase-3/8 IC50 = 10,000 nM) [1], CAS 88840-17-9 serves as a racemic scaffold for developing caspase-1-selective probes. The benzamide moiety provides a synthetic handle for introducing diverse substituents to optimize caspase subtype selectivity beyond the ~2.2-fold window observed in the unsubstituted (S)-enantiomer [1]. This application is particularly relevant for inflammatory disease models where caspase-1 (ICE) inhibition is therapeutically targeted.

Chemical Biology Tool for Target Deconvolution in Cholinergic vs. Non-Cholinergic Pathways

The structural dichotomy between CAS 88840-17-9 (neutral C-7 benzamide) and 7-alkoxy-THPQ derivatives such as UW-MD-71 (basic C-7 amine; AChE IC50 = 33.9 nM) [1] enables their use as matched molecular pair probes for target deconvolution. In phenotypic screens where THPQ compounds show activity, parallel testing of CAS 88840-17-9 and a 7-alkoxy analog can rapidly discriminate between cholinergic (AChE/H3R-mediated) and non-cholinergic (kinase/caspase-mediated) mechanisms of action, streamlining hit triage without requiring full target identification upfront.

Parallel Library Synthesis at the THPQ C-7 Position

The synthetic accessibility of CAS 88840-17-9 via direct acylation of 7-amino-THPQ (CAS 55727-56-5) [1] makes it an ideal starting point for generating focused amide libraries. Compared to the 4–5 step sequences required for C-3-substituted pyrroloquinazolines [2], the single-step diversification at C-7 enables rapid parallel synthesis of 24–96 compound libraries for screening against kinase, caspase, or other target panels. This procurement scenario is most relevant for core facilities and CROs supporting hit-to-lead campaigns where synthetic throughput and cost efficiency are primary drivers.

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